![molecular formula C9H15BrO2 B13296396 3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)
3-[(2-Bromocyclohexyl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromocyclohexyl)oxy]oxetane is an organic compound with the molecular formula C9H15BrO2. It is a derivative of oxetane, a four-membered cyclic ether, and contains a bromocyclohexyl group attached to the oxetane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocyclohexyl)oxy]oxetane typically involves the reaction of 2-bromocyclohexanol with oxetane under specific conditions. One common method is to use a base such as sodium hydride to deprotonate the hydroxyl group of 2-bromocyclohexanol, followed by the addition of oxetane to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromocyclohexyl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromocyclohexyl group can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
3-[(2-Bromocyclohexyl)oxy]oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromocyclohexyl)oxy]oxetane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the bromocyclohexyl group is a key site for nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These reactions allow the compound to interact with and modify other molecules, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromooxetane: Similar in structure but lacks the cyclohexyl group.
3-[(2-Bromocyclooctyl)oxy]oxetane: Contains a larger cyclooctyl group instead of the cyclohexyl group.
3-Oximinooxetane: Contains an oxime group instead of the bromocyclohexyl group.
Uniqueness
3-[(2-Bromocyclohexyl)oxy]oxetane is unique due to the presence of both the oxetane ring and the bromocyclohexyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-(2-bromocyclohexyl)oxyoxetane |
InChI |
InChI=1S/C9H15BrO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2 |
InChI Key |
RMZIXJQBWFZZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2COC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


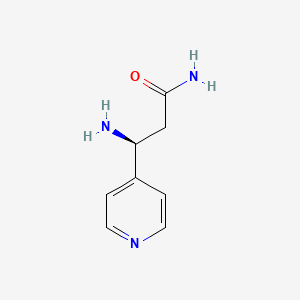
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
![5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13296339.png)
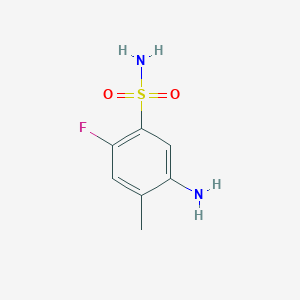
![6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13296366.png)
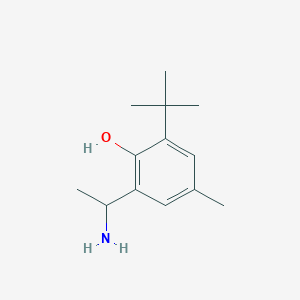

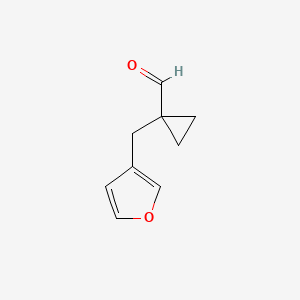


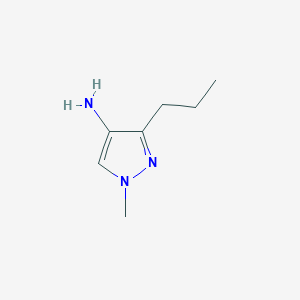

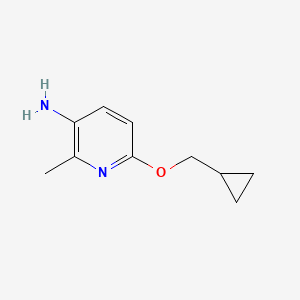
![(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B13296401.png)
